molecular formula C7H8ClN3O2 B15305404 Ethyl 3-amino-6-chloropyrazine-2-carboxylate

Ethyl 3-amino-6-chloropyrazine-2-carboxylate

Cat. No.: B15305404
M. Wt: 201.61 g/mol
InChI Key: ZNPBKCOQHZNBMD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloropyrazine-2-carboxylate is a pyrazine derivative characterized by a chloro substituent at position 6, an amino group at position 3, and an ethyl ester at position 2. Pyrazine derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in synthesizing heterocyclic compounds. The amino group enhances nucleophilic reactivity, enabling further functionalization (e.g., amidation or cyclization), while the chloro substituent offers opportunities for substitution reactions .

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 3-amino-6-chloropyrazine-2-carboxylate

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10)

InChI Key

ZNPBKCOQHZNBMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-chloropyrazine-2-carboxylate typically involves the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-amino-6-chloropyrazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Ethyl 3-amino-6-chloropyrazine-2-carboxylate with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
This compound 3-NH₂, 6-Cl, 2-COOEt C₇H₈ClN₃O₂ 77168-85-5* Pharmaceutical intermediate
Mthis compound 3-NH₂, 6-Cl, 2-COOMe C₆H₆ClN₃O₂ 1458-03-3 Higher solubility in polar solvents
Ethyl 6-chloropyrazine-2-carboxylate 6-Cl, 2-COOEt C₇H₇ClN₂O₂ 161611-46-7 Lacks amino group; lower reactivity in amidation
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 3-NH₂, 5-Cl, 6-Cl, 2-COOEt C₇H₇Cl₂N₃O₂ 86882-92-0 Increased lipophilicity; potential toxicity concerns
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 3-NH₂, 5-NH₂, 6-Cl, 2-COOMe C₆H₇ClN₄O₂ 1458-01-1 Enhanced hydrogen-bonding capacity

Notes:

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower polarity and slower hydrolysis rates compared to methyl esters, impacting bioavailability and metabolic stability .
  • Chloro vs. Amino Groups: The absence of the 3-amino group in Ethyl 6-chloropyrazine-2-carboxylate reduces its utility in forming hydrazine derivatives or coordinating metal catalysts .

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